molecular formula C6H4BrN3 B582153 3-Bromo-5H-pyrrolo[2,3-B]pyrazine CAS No. 1260665-49-3

3-Bromo-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B582153
CAS No.: 1260665-49-3
M. Wt: 198.023
InChI Key: JOCWQJGZBIFQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5H-pyrrolo[2,3-b]pyrazine (CAS 1260665-49-3) is a heterocyclic compound with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol . Its structure features a bromine atom at the 3-position of the pyrrolo[2,3-b]pyrazine core, making it a versatile intermediate in medicinal chemistry and materials science. Key applications include its role as a precursor in synthesizing fibroblast growth factor receptor (FGFR) kinase inhibitors, where its bromine substituent facilitates regioselective substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5H-pyrrolo[2,3-B]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolopyrazine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds within the pyrrolo[2,3-b]pyrazine class, including 3-bromo-5H-pyrrolo[2,3-b]pyrazine, exhibit significant biological activities. Notably, they have shown potential as anticancer agents. The compound's structure allows for modifications that enhance its inhibitory activity against specific kinases involved in cancer progression, such as Bruton’s tyrosine kinase and fibroblast growth factor receptor 1 (FGFR1) .

Anti-inflammatory Properties
Additionally, derivatives of this compound are being explored for their efficacy in treating inflammatory conditions. The bromine substituent at the 3-position plays a crucial role in its reactivity and biological interactions, making it a valuable lead compound for further drug development .

Structure-Based Drug Design
The design of new derivatives often employs structure-based drug design approaches to optimize binding affinity to biological targets. For instance, modifications to the methyl group on the pyrrolo[2,3-b]pyrazine scaffold have been shown to improve activity against FGFR1 . Table 1 summarizes some of the key findings related to the structure-activity relationship (SAR) of various derivatives.

CompoundTargetIC50 (nM)Notes
1FGFR10.6High activity observed
2Bruton’s Tyrosine KinaseTBDPotential therapeutic target
3JAK3TBDInvestigated for anti-inflammatory effects

Synthetic Chemistry

Reactivity and Derivative Formation
The chemical reactivity of this compound is primarily influenced by its bromine substituent, which can undergo nucleophilic substitution reactions. This allows for the formation of various derivatives through reactions with nucleophiles such as amines . Additionally, it can participate in cross-coupling reactions (e.g., Suzuki or Sonogashira reactions), enhancing its versatility in synthetic applications .

Synthesis Methods
The synthesis of this compound typically involves several steps that can yield high purity and yield. For example, the reaction conditions often include anhydrous solvents and specific catalysts to facilitate regioselective functionalization . Table 2 provides an overview of typical synthesis conditions.

Reaction StepConditionsYield (%)
Nucleophilic substitution with aminesAnhydrous DMF, NaH97%
Cross-coupling reactions (Suzuki)Pd(PPh₃)₂Cl₂ catalystVaries

Advanced Materials

Organic Electronics
Beyond medicinal applications, this compound is also being investigated for use in organic electronic materials. Its unique electronic properties make it suitable for incorporation into polymer solar cells and other advanced materials . The structural characteristics contribute to enhanced charge transport properties and stability in these applications.

Case Studies

Several studies highlight the potential of this compound in various applications:

  • Case Study on Anticancer Activity : A study demonstrated that modifications to the pyrrolo[2,3-b]pyrazine scaffold significantly increased inhibitory activity against FGFR1. Compounds derived from this scaffold showed promising results in preclinical models of cancer .
  • Case Study on Synthetic Applications : Research focused on the regioselective synthesis of dipyrrolopyrazine derivatives showcased the versatility of this compound as a precursor for creating complex molecular architectures through cross-coupling reactions .

Mechanism of Action

The mechanism of action of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 3-bromo-5H-pyrrolo[2,3-b]pyrazine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications References
This compound C₆H₄BrN₃ 198.02 1260665-49-3 Bromine at 3-position; reactive for cross-coupling and substitutions FGFR kinase inhibitors, antitumor agents, optoelectronic materials
3-Chloro-5H-pyrrolo[2,3-b]pyrazine C₆H₄ClN₃ 153.57 1111638-10-8 Chlorine at 3-position; lower molecular weight and reactivity vs. bromine Kinase inhibitor scaffolds, intermediate for halogen exchange reactions
2-Bromo-5H-pyrrolo[2,3-b]pyrazine C₆H₄BrN₃ 198.00 875781-43-4 Bromine at 2-position; regioselectivity in amination reactions Sonogashira cross-coupling, optoelectronic material synthesis
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine C₇H₆BrN₃ 227.05 N/A Methyl group at 3-position; steric and electronic modulation Modified kinase inhibitors, electronic property studies
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine C₁₃H₁₀BrN₃O₂S 352.21 1201186-54-0 Tosyl group at 5-position; enhanced leaving group capability Intermediate for nucleophilic substitutions, sulfonamide-based drug design

Key Research Findings

Reactivity and Substitution Patterns

  • 3-Bromo vs. 3-Chloro Derivatives : Bromine’s larger atomic radius and polarizability enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine. For example, this compound achieves >80% yields in FGFR inhibitor synthesis , whereas chloro analogs require harsher conditions for similar transformations .
  • Positional Isomerism (2-Bromo vs. 3-Bromo) : Bromine at the 2-position (e.g., 2-bromo-5H-pyrrolo[2,3-b]pyrazine) directs amination to the 3-position under metal-free microwave conditions, while Buchwald-Hartwig coupling favors 2-substitution . This contrasts with the 3-bromo isomer, which undergoes direct substitution at the brominated site .

Optoelectronic Properties

  • Regioselective Functionalization : 2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives are precursors to dipyrrolopyrazines with tunable optoelectronic properties. 1,7-Dihydrodipyrrolo[2,3-b]pyrazines exhibit strong fluorescence (λₑₘ = 450–500 nm), making them candidates for organic light-emitting diodes (OLEDs) .

Biological Activity

3-Bromo-5H-pyrrolo[2,3-b]pyrazine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that contributes to its biological activity. The presence of bromine at the 3-position enhances its lipophilicity and may influence its binding affinity to target proteins. The compound is typically synthesized through various methods including cyclization and functionalization of precursor pyrazines.

Kinase Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in numerous cancers, making them attractive targets for therapeutic intervention. Research has shown that derivatives of 5H-pyrrolo[2,3-b]pyrazine exhibit potent inhibitory effects on FGFR1, with some compounds achieving IC50 values in the low nanomolar range (e.g., IC50 = 0.6 nM for certain derivatives) .

Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyrazine Derivatives on FGFR1

CompoundIC50 (nM)SelectivityRemarks
130.6HighExcellent metabolic stability
985ModerateEffective at sub-micromolar concentrations
4>100LowLess effective compared to others

Other Biological Activities

In addition to FGFR inhibition, studies have reported that this compound derivatives also demonstrate activity against other kinases such as Bruton’s tyrosine kinase (BTK), focal adhesion kinase (FAK), and Janus kinase 3 (JAK3) . The structural modifications in these derivatives can lead to varied biological activities, emphasizing the importance of SAR studies.

Case Study 1: FGFR Inhibition

A study focusing on the synthesis and evaluation of various pyrrolo[2,3-b]pyrazine derivatives highlighted the efficacy of compound 13 as a selective FGFR inhibitor. This compound was subjected to in vitro metabolic stability assays and demonstrated low clearance rates in human liver microsomes, indicating favorable pharmacokinetic properties .

Case Study 2: Dual Inhibition Potential

Another study explored the dual inhibition potential of pyrrolopyrazines against cholinesterases (AChE and BChE), which are relevant in Alzheimer’s disease therapy. While not directly related to this compound, it indicates the broader pharmacological relevance of pyrrolopyrazine derivatives .

Table 2: Biological Activities of Selected Pyrrolopyrazines

CompoundTarget EnzymeIC50 (µM)Activity Type
6nAChE0.466 ± 0.121Inhibitor
6cBChE0.583 ± 0.052Selective Inhibitor
-FGFR1<1Potent Inhibitor

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at specific positions on the pyrrolo[2,3-b]pyrazine scaffold can significantly affect biological activity. For instance, substituents that enhance π–π interactions or steric fit within the ATP binding site of kinases tend to improve inhibitory potency . The analysis suggests that maintaining certain structural features while introducing variations can yield compounds with enhanced selectivity and efficacy.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Bromo-5H-pyrrolo[2,3-b]pyrazine?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. A key route starts with brominated pyrazine precursors. For example:

  • Sonogashira Coupling : Reacting 2-amino-3,5-dibromopyrazine with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂/CuI catalysis, followed by cyclization with KOtBu in NMP at 80°C yields 2-bromo-5H-pyrrolo[2,3-b]pyrazine .
  • Sulfonylation : Substitution at the 5-position can be achieved using NaH in DMF to deprotonate the pyrrolo nitrogen, followed by reaction with sulfonyl chlorides (e.g., imidazole-4-sulfonyl chloride) to introduce functional groups .

Q. How is the structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on:

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 8.35 ppm for pyrrolo C-H) and NH signals (δ 12.42 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ calcd for C₆H₄BrN₃: 198.96) ensures molecular integrity .
  • X-ray Diffraction : Single-crystal studies resolve regiochemistry and bond angles, critical for validating fused-ring systems .

Q. What are the primary research applications of this compound?

  • Methodological Answer : This scaffold is pivotal in:

  • Kinase Inhibition : Derivatives target FGFR1 via hydrogen bonding with the pyrazine nitrogen, suppressing cancer cell proliferation .
  • CFTR Activation : Submicromolar activators (e.g., RP107) rescue chloride channel function in cystic fibrosis models by modulating cAMP-independent pathways .
  • Antimicrobial Development : Chloro- and iodo-analogs exhibit activity against multidrug-resistant strains .

Advanced Questions

Q. How can regioselective functionalization of pyrrolo[2,3-b]pyrazine be achieved?

  • Methodological Answer : Regioselectivity depends on reaction conditions:

  • Metal-Catalyzed Methods : Pd-mediated cross-coupling (e.g., with 3-ethynylpyridine) selectively functionalizes the 3-position .
  • Metal-Free Cyclization : Base-mediated annulation (e.g., KOtBu in NMP) favors 5H-pyrrolo[2,3-b]pyrazine formation over alternative isomers .
  • Halogenation : N-Iodosuccinimide in acetone selectively brominates the 7-position without disrupting the fused-ring system .

Q. How do structural modifications influence the biological activity of pyrrolo[2,3-b]pyrazine derivatives?

  • Methodological Answer : Substituent effects are critical:

SubstituentPositionBiological ImpactReference
4-Hydroxyphenyl6Enhances CFTR activation (EC₅₀ = 89 nM)
4-Chlorophenyl6Reduces potency (EC₅₀ = 103 μM)
Tosyl Group5Improves solubility and stability for kinase assays
  • Key Insight : Electron-donating groups (e.g., -OH) enhance target binding, while halogens (e.g., -Cl) may sterically hinder interactions .

Q. How can contradictions in biological activity data across studies be addressed?

  • Methodological Answer : Discrepancies often arise from:

  • Substituent Positioning : For example, 7-iodo derivatives show FGFR1 inhibition, while 3-bromo analogs may prioritize CFTR activation due to altered electronic profiles .
  • Assay Conditions : Variations in pH, temperature, or cell lines (e.g., Calu-3 vs. CHO cells) affect compound stability and target engagement .
  • Resolution Strategy : Cross-validate using orthogonal assays (e.g., patch-clamp for ion channels vs. enzymatic kinase assays) and control for metabolic stability .

Properties

IUPAC Name

3-bromo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCWQJGZBIFQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725531
Record name 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-49-3
Record name 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.